

Spectral Analysis of 2-Chloro-N-methyl-N-phenylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

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This technical guide provides a comprehensive overview of the spectral data for the compound **2-Chloro-N-methyl-N-phenylacetamide**. Below, you will find available spectral data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectral analysis.

Summary of Spectral Data

While a complete experimental dataset for **2-Chloro-N-methyl-N-phenylacetamide** is not readily available in publicly accessible databases, this section summarizes the known information and provides expected ranges for key spectral features based on the molecular structure.

Mass Spectrometry (MS)

The most definitive publicly available data is from Gas Chromatography-Mass Spectrometry (GC-MS).

Property	Value
Mass Spectrum	GC-MS; Top peaks (m/z): 183, 106, 134 ^[1]

Note: The peak at m/z 183 likely corresponds to the molecular ion $[M]^+$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ^1H and ^{13}C NMR data for **2-Chloro-N-methyl-N-phenylacetamide** are not available in the searched databases. However, based on the structure, the following characteristic signals can be predicted.

Expected ^1H NMR Data

Protons	Expected Chemical Shift (δ , ppm)	Expected Multiplicity
Phenyl (C_6H_5)	7.0 - 7.5	Multiplet
Methylene ($-\text{CH}_2\text{Cl}$)	~ 4.0	Singlet
N-Methyl ($-\text{NCH}_3$)	~ 3.3	Singlet

Expected ^{13}C NMR Data

Carbon Atom	Expected Chemical Shift (δ , ppm)
Carbonyl ($\text{C}=\text{O}$)	165 - 175
Phenyl (C_6H_5)	120 - 145
Methylene ($-\text{CH}_2\text{Cl}$)	40 - 50
N-Methyl ($-\text{NCH}_3$)	35 - 45

Infrared (IR) Spectroscopy

A quantitative list of experimental IR absorption peaks for **2-Chloro-N-methyl-N-phenylacetamide** is not available in the searched public databases. A vapor phase IR spectrum is noted to exist.^[1] Based on the functional groups present, the following characteristic absorption bands are expected.

Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (Amide) Stretch	1630 - 1680
C-N Stretch	1250 - 1350
C-Cl Stretch	600 - 800
Aromatic C=C Bending	1450 - 1600
Aromatic C-H Bending (out of plane)	690 - 900

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **2-Chloro-N-methyl-N-phenylacetamide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker WM-300.[1] Standard acquisition parameters are used, although they may be optimized for concentration and desired resolution.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film Method):**
 - Dissolve a small amount of the sample in a volatile solvent.

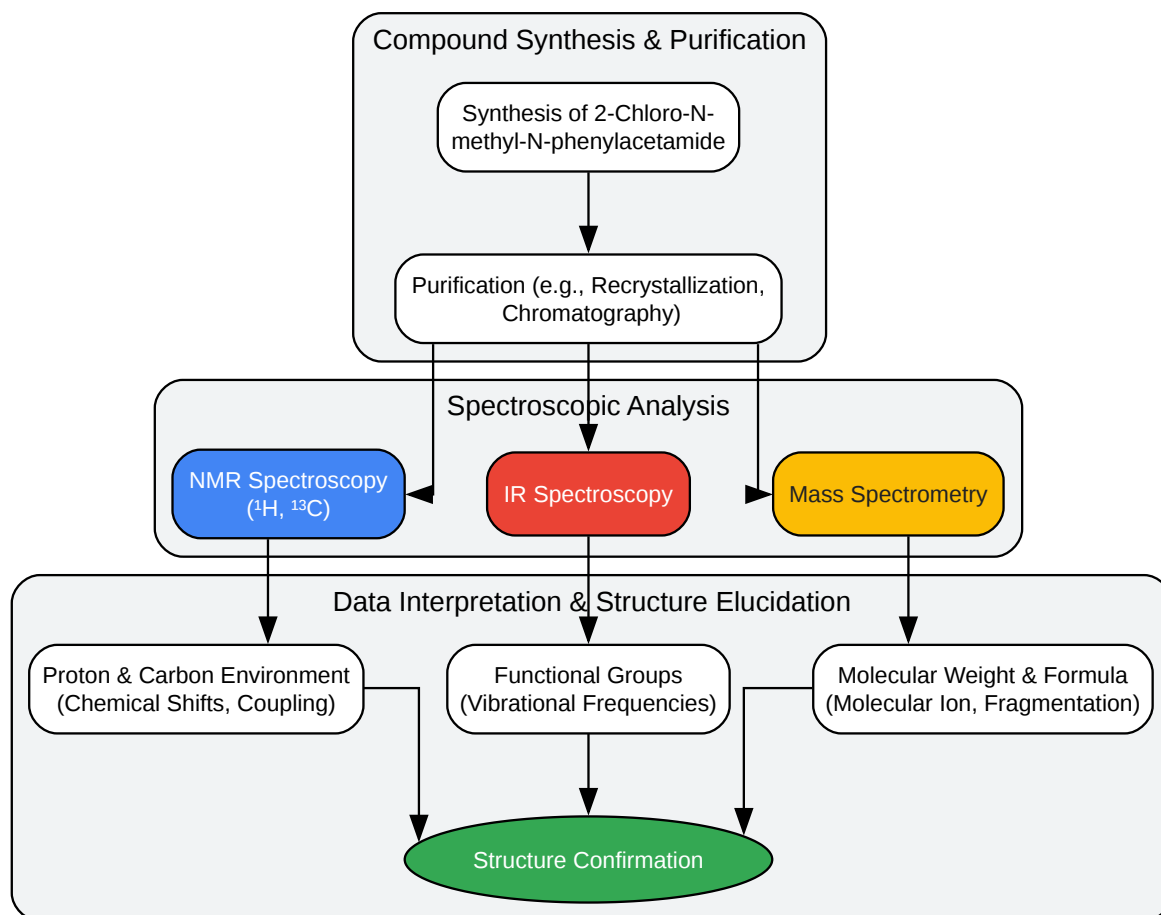
- Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **2-Chloro-N-methyl-N-phenylacetamide**, Gas Chromatography (GC) is a suitable method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.
- Ionization: In the mass spectrometer, the sample is ionized, typically using Electron Ionization (EI). This process involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion $[M]^+$.
- Fragmentation: The high energy of electron ionization often causes the molecular ion to fragment into smaller, charged species.
- Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound and the logical relationships between the different spectral techniques.



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Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.

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References

- 1. 2-Chloro-N-methyl-N-phenylacetamide | C₉H₁₀ClNO | CID 75797 - PubChem [pubchem.ncbi.nlm.nih.gov]
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